- A practical route to regiospecifically substituted (R)- and (S)-oxazolylphenolsEuropean Journal of Organic Chemistry, 2001, (16), 3067-3074,
Cas no 93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate)

93204-36-5 structure
상품 이름:(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
CAS 번호:93204-36-5
MF:C12H15NO5
메가와트:253.251203775406
MDL:MFCD00799501
CID:801225
PubChem ID:24870853
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate 화학적 및 물리적 성질
이름 및 식별자
-
- (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
- (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanoate
- D-Serine,N-[(phenylmethoxy)carbonyl]-, methyl ester
- methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
- N-CARBOBENZYLOXY-D-SERINE METHYL ESTER
- N-Z-D-serine methyl ester
- Z-D-SERINE METHYL ESTER
- Cbz-D-serine methyl ester
- D-N-Cbz-serine methyl ester
- N-CBZ-D-serine methyl ester
- N-[(Phenylmethoxy)carbonyl]-D-serine methyl ester (ACI)
- D
- (R)-Methyl2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
- Methyl (R)-2-((benzyloxycarbonyl)amino)-3-hydroxypropanoate
- MFCD00799501
- (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanate
- Methyl ((benzyloxy)carbonyl)-D-serinate
- DA-55404
- N-Cbz-D-serineMethylEster
- 93204-36-5
- HY-W052310
- SCHEMBL345229
- methyl N-[(benzyloxy)carbonyl]-D-serinate
- F20435
- Q-101604
- DTXSID80473793
- METHYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXYPROPANOATE
- AKOS016844204
- N-(Benzyloxycarbonyl)-D-serine methyl ester
- CS-0045089
- CINAUOAOVQPWIB-SNVBAGLBSA-N
- Z-D-Ser-OMe
- AS-71189
- EN300-7047544
-
- MDL: MFCD00799501
- 인치: 1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1
- InChIKey: CINAUOAOVQPWIB-SNVBAGLBSA-N
- 미소: C(C1C=CC=CC=1)OC(=O)N[C@H](CO)C(=O)OC
계산된 속성
- 정밀분자량: 253.09500
- 동위원소 질량: 253.09502258g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 6
- 중원자 수량: 18
- 회전 가능한 화학 키 수량: 8
- 복잡도: 276
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 2
- 소수점 매개변수 계산 참조값(XlogP): 0.7
- 토폴로지 분자 극성 표면적: 84.9Ų
실험적 성질
- 색과 성상: 금색 액체
- 밀도: 1.2499 (rough estimate)
- 융해점: 41-43 °C (lit.)
- 비등점: 170 °C/0.01 mmHg(lit.)
- 플래시 포인트: 화씨 온도: 235.4°f
섭씨: 113°c - 굴절률: 1.5200 (estimate)
- PSA: 88.35000
- LogP: 0.65110
- 광학 활성: [α]25/D +15°, c = 1 in methanol
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P280-P301+P312-P302+P352-P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 저장 조건:Sealed in dry,Room Temperature(BD242219)
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate 세관 데이터
- 세관 번호:2924299090
- 세관 데이터:
중국 세관 번호:
2924299090개요:
2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%
신고 요소:
제품명, 성분 함량, 용도, 포장
요약:
2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UZ881-1g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 98% | 1g |
55.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y1046170-100g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 98% | 100g |
$185 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33630-25g |
N-Cbz-D-serine Methyl Ester |
93204-36-5 | 98% | 25g |
¥344.0 | 2024-07-19 | |
Apollo Scientific | OR961109-25g |
N-Cbz-D-serine methyl ester |
93204-36-5 | 98% | 25g |
£78.00 | 2025-02-22 | |
Apollo Scientific | OR961109-100g |
N-Cbz-D-serine methyl ester |
93204-36-5 | 98% | 100g |
£160.00 | 2025-02-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33630-5g |
N-Cbz-D-serine Methyl Ester |
93204-36-5 | 98% | 5g |
¥102.0 | 2024-07-19 | |
TRC | M345685-50mg |
(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 50mg |
$ 65.00 | 2022-06-03 | ||
TRC | M345685-100mg |
(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 100mg |
$ 80.00 | 2022-06-03 | ||
Chemenu | CM194910-100g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 95% | 100g |
$173 | 2024-07-19 | |
Chemenu | CM194910-100g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 95% | 100g |
$400 | 2021-06-09 |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Acetyl chloride Solvents: Methanol
참조
합성회로 2
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 0.5 h, rt; rt → 0 °C
1.2 0 °C → rt; overnight, rt
1.2 0 °C → rt; overnight, rt
참조
- Tetrahydroisoquinoline compound intermediate, its preparation method and application, China, , ,
합성회로 3
반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
참조
- Preparation of fused tricyclic aminopyrimidines as CDK inhibitors for the treatment of abnormal cellular proliferation, World Intellectual Property Organization, , ,
합성회로 4
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1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
참조
- Stereoisomers of monatin, their use as sweeteners, and preparation of of them and their intermediates, Japan, , ,
합성회로 5
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 - 45 min, 10 - 15 °C; 15 °C → 30 °C; 10 - 12 h, 25 - 30 °C
참조
- Process for the preparation of lacosamide using a new intermediate, India, , ,
합성회로 6
반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt
참조
- Preparation of nucleic acid binders having a hydroxyamine motif as protein synthesis inhibitors, World Intellectual Property Organization, , ,
합성회로 7
반응 조건
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Methanol ; 100 h, 36 °C
참조
- Chemo- and Site-Selective Fischer Esterification Catalyzed by B(C6F5)3Asian Journal of Organic Chemistry, 2021, 10(6), 1424-1427,
합성회로 8
반응 조건
1.1 Reagents: Thionyl chloride ; cooled; 4 h, rt
1.2 Reagents: Sodium bicarbonate ; overnight, rt
1.2 Reagents: Sodium bicarbonate ; overnight, rt
참조
- Preparation of thiazole derivatives as ERR-α inverse agonists, World Intellectual Property Organization, , ,
합성회로 9
반응 조건
1.1 Reagents: Boron trifluoride etherate , Water Solvents: Chloroform
참조
- Discovery of DA-1229: A potent, long acting dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetesBioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3809-3812,
합성회로 10
반응 조건
1.1 Catalysts: Tetrabutylammonium bromide ; 25 min, rt
참조
- A mild and efficient chemoselective N-benzyloxycarbonylation of amines using TBAB as a catalyst under solvent-free conditionsCanadian Journal of Chemistry, 2009, 87(2), 393-396,
합성회로 11
반응 조건
1.1 Reagents: Acetyl chloride Solvents: Methanol ; 12 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Methanol ; 12 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Methanol ; 12 h, 0 °C
참조
- Preparation of dipeptide and tripeptide epoxy ketone protease inhibitors, World Intellectual Property Organization, , ,
합성회로 12
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h
참조
- Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reactionTetrahedron: Asymmetry, 2002, 13(19), 2113-2115,
합성회로 13
반응 조건
1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
참조
- Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanolSynlett, 2005, (10), 1527-1530,
합성회로 14
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
- First Stereocontrolled Synthesis of (S)-Cleonin and Related Cyclopropyl-Substituted Amino AcidsOrganic Letters, 2001, 3(21), 3273-3275,
합성회로 15
반응 조건
참조
- Synthesis of tritiated threonine with a high specific activityJournal of Labelled Compounds and Radiopharmaceuticals, 1991, 29(10), 1141-6,
합성회로 16
반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; 45 min, 0 °C
참조
- A modified fluoro-Pummerer reaction with DAST and NIS for synthesis of β-amino-α-fluoro-sulfides from corresponding β-amino-sulfidesTetrahedron, 2015, 71(14), 2089-2094,
합성회로 17
반응 조건
참조
- Synthesis and biological evaluation of fluorescent analogs of polymyxin BPeptide Science, 2012, 48, 97-100,
합성회로 18
반응 조건
참조
- The synthesis of substituted (4S)-4-(hydroxymethyl)imidazolidin-2-ones as novel protein kinase C modulatorsTetrahedron Letters, 2000, 41(45), 8711-8715,
합성회로 19
반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; 0 °C; 3 h, rt
참조
- Different Routes to Ampholytic Polydehydroalanine: Orthogonal versus Simultaneous DeprotectionMacromolecular Rapid Communications, 2019, 40(10),,
합성회로 20
반응 조건
1.1 Reagents: Acetyl chloride Solvents: Methanol ; 5 min, 0 °C
1.2 2 h, 0 °C → reflux
1.2 2 h, 0 °C → reflux
참조
- Substituted diaminopropanol derivatives as glucosylceramide synthase inhibitors for the treatment of diseases and their preparation, World Intellectual Property Organization, , ,
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Raw materials
- D-Serine
- D-Serine, N-[(phenylmethoxy)carbonyl]-, methyl ester, acetate (ester)
- Carbamic acid, [(2R,5R)-tetrahydro-4-oxo-2-[(1S)-1-[[tris(1-methylethyl)silyl]oxy]ethyl]-2H-1,3-oxazin-5-yl]-, phenylmethyl ester (9CI)
- Methyl D-serinate
- Z-D-Ser-OH
- O1-benzyl O2-methyl (2R)-aziridine-1,2-dicarboxylate
- H-D-Ser-OMe.HCl
- N-(N-Benzyloxycarbonyloxy)succinimide
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Preparation Products
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate 관련 문헌
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate) 관련 제품
- 1676-81-9(Z-Ser-OMe)
- 14464-15-4(Z-DL-Serine Methyl Ester)
- 21209-51-8(N-(Benzyloxycarbonyl)serine Benzyl Ester)
- 59524-02-6(Boc-Ser-OBzl)
- 26607-51-2(N-Cbz-d-alanine)
- 1142-20-7(N-[(Benzyloxy)carbonyl]-L-alanine)
- 23680-31-1((S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid)
- 1145-80-8(N-Carboxybenzyl-L-serine)
- 2768-56-1(N-Carbobenzoxy-DL-serine)
- 141527-78-8(Benzyl (tert-butoxycarbonyl)-D-serinate)
추천 공급업체
Amadis Chemical Company Limited
(CAS:93204-36-5)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

순결:99%/99%
재다:100g/500g
가격 ($):166.0/594.0